molecular formula C8H10N4O3S B5910502 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone

5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone

Cat. No. B5910502
M. Wt: 242.26 g/mol
InChI Key: XVQPTPYFSBYFPH-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a semicarbazone derivative of 5-ethyl-4-nitro-2-thiophenecarbaldehyde and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is not fully understood. However, it is believed that the compound binds to copper ions through its semicarbazone moiety, forming a complex that emits fluorescence upon excitation.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. However, further research is needed to fully understand these effects and their mechanisms of action.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is its selectivity for copper ions, which makes it a useful tool for detecting copper ions in biological samples. However, one of the limitations is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are many future directions for research on 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone. For example, further studies could be conducted to investigate its potential applications in the detection of other metal ions. Additionally, more research is needed to fully understand its biochemical and physiological effects and its mechanisms of action. Finally, efforts could be made to develop safer and more effective derivatives of this compound for use in scientific research.
In conclusion, 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone is a compound with potential applications in scientific research. Its selectivity for copper ions makes it a useful tool for detecting copper ions in biological samples, and it has also been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanisms of action and to develop safer and more effective derivatives for use in scientific research.

Synthesis Methods

The synthesis of 5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone can be achieved by reacting 5-ethyl-4-nitro-2-thiophenecarbaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

5-ethyl-4-nitro-2-thiophenecarbaldehyde semicarbazone has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological samples.

properties

IUPAC Name

[(E)-(5-ethyl-4-nitrothiophen-2-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-2-7-6(12(14)15)3-5(16-7)4-10-11-8(9)13/h3-4H,2H2,1H3,(H3,9,11,13)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQPTPYFSBYFPH-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=NNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(S1)/C=N/NC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(5-ethyl-4-nitrothiophen-2-yl)methylidene]hydrazinecarboxamide

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